molecular formula C6H2Cl4S B1597207 2,3,5,6-Tetrachlorobenzenethiol CAS No. 4707-16-8

2,3,5,6-Tetrachlorobenzenethiol

Cat. No. B1597207
CAS RN: 4707-16-8
M. Wt: 248 g/mol
InChI Key: IUPWBUULPWMLDU-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachlorobenzenethiol (TCBT) is a chemical compound that has been used in various scientific research studies. It is a highly reactive molecule that can interact with proteins and enzymes, leading to changes in their structure and function.

Scientific Research Applications

Ligand Synthesis and Coordination Chemistry

  • Sterically Demanding Ligands for Phosphorus Centers : Tetraarylphenyls, including 2,3,5,6-tetrachlorobenzenethiol derivatives, are used in synthesizing compounds with low-coordinate phosphorus centers. These compounds serve as precursors for novel materials with potential applications in coordination chemistry (Shah et al., 2000).

Crystallography and Material Properties

  • Polychloromononitrobenzenes Analysis : Compounds like 2,3,5,6-tetrachlorobenzenethiol are crucial in the manufacturing of dyes and pharmaceuticals. Their crystal structures, such as dihedral angles between planes, provide valuable insights into their chemical properties and potential applications (Bhar et al., 1995).

Electronic Structure and Redox Chemistry

  • X-Ray Absorption and Density Functional Studies : This compound's derivatives are studied for their electronic structure and redox behavior. Such studies are essential for understanding the electron transfer processes in these materials, relevant in fields like material science and electrochemistry (Banerjee et al., 2009).

Polymerization and Organic Semiconductors

  • Synthesis of Organic Semiconductors : Derivatives of 2,3,5,6-tetrachlorobenzenethiol are explored for their potential in creating organic semiconductors. Their rigid and planar structures make them suitable candidates for use in electronic devices (Kashiki et al., 2011).

Catalysis and Environmental Applications

  • Hydrodehalogenation in Soil Remediation : Palladium-catalyzed hydrodehalogenation of tetrachlorobenzenes, closely related to 2,3,5,6-tetrachlorobenzenethiol, is a critical step in developing new technologies for cleaning up soil contaminated by halogenated organic contaminants (Wee & Cunningham, 2008).

properties

IUPAC Name

2,3,5,6-tetrachlorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl4S/c7-2-1-3(8)5(10)6(11)4(2)9/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPWBUULPWMLDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)S)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197018
Record name Benzenethiol, 2,3,5,6-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrachlorobenzenethiol

CAS RN

4707-16-8
Record name Benzenethiol, 2,3,5,6-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenethiol, 2,3,5,6-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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